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Compound of Interest

Compound Name:
Octadecanoic acid, 10-oxo-, ethyl

ester

CAS No.: 18490-59-0

Cat. No.: B3111688

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a keto-fatty acid ester often derived from the

Wacker oxidation of ethyl oleate or microbial biotransformation of oleic acid. It serves as a

critical intermediate in the synthesis of pheromones, plasticizers, and functionalized lipids for

drug delivery systems.

Purification of this compound presents a unique challenge: it must be separated from its

structural isomer (ethyl 9-oxooctadecanoate), unreacted starting material (ethyl oleate), and

over-oxidation byproducts (short-chain esters or di-acids).

This guide outlines a two-tier purification strategy:

Tier 1 (Bulk Recovery): High-Vacuum Fractional Distillation for removing solvent and heavy

oligomers.
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Tier 2 (High Purity >98%): Flash Column Chromatography utilizing the polarity shift

introduced by the C10-ketone group.

Chemical Profile
Property Value / Description

IUPAC Name Ethyl 10-oxooctadecanoate

Molecular Formula C₂₀H₃₈O₃

Molecular Weight 326.51 g/mol

Boiling Point ~205–215 °C at 2 mmHg (Predicted)

Physical State
Viscous liquid or low-melting waxy solid (mp

~25–30 °C)

Solubility
Soluble in Hexane, DCM, Ethyl Acetate,

Ethanol; Insoluble in Water

Strategic Purification Workflow
The following flowchart illustrates the logic flow for isolating the target compound from a crude

reaction mixture (e.g., Wacker oxidation of ethyl oleate).
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Figure 1: Decision matrix for the purification of keto-fatty acid esters.
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Protocol 1: Bulk Isolation via Vacuum Distillation
Objective: To separate the monomeric ester fraction from polymeric byproducts and residual

metal catalysts. Applicability: Essential first step for all purity grades.

Equipment
Short-path distillation head or Kugelrohr apparatus.

High-vacuum pump (capable of <1 mmHg).

Oil bath or heating mantle.

Step-by-Step Procedure
Catalyst Removal: If the crude comes from a metal-catalyzed oxidation (e.g., PdCl₂/CuCl₂),

dilute with Hexane (1:1 v/v) and filter through a pad of Celite 545 to remove metal

precipitates. Concentrate the filtrate via rotary evaporation.[1]

Degassing: Place the crude oil in the distillation flask. Apply partial vacuum (20 mmHg) at

room temperature for 30 minutes to remove trace solvents and moisture.

Fractionation:

Fraction A (Forerun): Heat to 160–180 °C (0.5–1 mmHg). This removes unreacted short-

chain fatty acids or cleavage products (e.g., nonanal, ethyl pelargonate).

Fraction B (Main Cut): Increase temperature to 200–220 °C (0.5–1 mmHg). Collect the

clear, viscous oil.

Residue: Discard the dark, non-volatile residue (polymers/tars).

Validation: Analyze Fraction B by GC-FID. Expect ~85–90% purity. The main impurity will

likely be unreacted ethyl oleate (boiling points are too close for effective separation by simple

distillation).

Protocol 2: High-Purity Flash Chromatography
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Objective: To separate the non-polar ethyl oleate from the more polar ethyl 10-

oxooctadecanoate. Mechanism: The ketone group at C10 introduces a significant dipole

moment, increasing retention on silica gel compared to the alkene of ethyl oleate.

Materials
Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase A: Hexane (Non-polar).

Mobile Phase B: Ethyl Acetate (Polar).

Detection: TLC (Stain: Phosphomolybdic Acid or KMnO₄).

Method Parameters
Parameter Setting

Column Loading 1:30 to 1:50 (Sample : Silica ratio by weight)

Flow Rate 10–20 mL/min (for 40g column)

Gradient Profile 0% B (5 min) → 5% B (10 min) → 10% B (Hold)

Step-by-Step Procedure
Column Equilibration: Pack the column with 98:2 Hexane:EtOAc.

Loading: Dissolve the distillate (from Protocol 1) in a minimum volume of Hexane/DCM (9:1).

Load carefully onto the silica bed.

Elution Strategy:

Fraction 1 (0–2% EtOAc): Elutes Ethyl Oleate (Starting Material). RF ~0.8 in 9:1

Hex/EtOAc.

Fraction 2 (5–8% EtOAc): Elutes Ethyl 10-oxooctadecanoate. RF ~0.45 in 9:1 Hex/EtOAc.

Fraction 3 (>15% EtOAc): Elutes Di-acids, diols, or free fatty acids.
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TLC Monitoring: Spot fractions on TLC plates. Develop in 9:1 Hexane:Ethyl Acetate.

Ethyl Oleate:[2][3] Visible under UV (weak) or stains yellow with KMnO₄ immediately.

Ethyl 10-oxo:[4][2][5][6]UV Inactive (unless conjugated, which it is not). Stains deeply with

Phosphomolybdic Acid (PMA) upon heating.

Pooling: Combine fractions containing the pure spot (RF 0.45). Evaporate solvent under

reduced pressure.

Protocol 3: Low-Temperature Crystallization
(Polishing)
Objective: To remove trace isomeric impurities (e.g., 9-oxo vs 10-oxo) or saturated esters (ethyl

stearate). Expert Insight: Keto-esters have higher melting points than their unsaturated

counterparts but lower than saturated straight chains.

Dissolution: Dissolve 10g of the chromatographed oil in 50 mL of Acetone or Methanol.

Cooling: Place the flask in a cryo-bath at -20 °C for 12–24 hours.

Filtration:

If a precipitate forms rapidly at 0°C, it is likely Ethyl Stearate (impurity). Filter and keep the

filtrate.

If the product oils out, add more solvent.

The target Ethyl 10-oxooctadecanoate typically crystallizes as white waxy needles at <-10

°C.

Recovery: Cold filtration followed by a wash with -20 °C solvent.

Quality Control & Validation
To ensure the protocol was successful, compare your data against these standards.
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Gas Chromatography (GC-MS)
Column: HP-5MS or DB-Wax.

Signature Fragment: Look for alpha-cleavage ions adjacent to the ketone.

m/z 185:[CH3(CH2)7-CO]+ (Cleavage at C10-C11).

m/z 213:[-(CH2)8COOEt]+ (Cleavage at C9-C10).

Retention Time: The 10-oxo derivative will elute after ethyl oleate and before ethyl 10-

hydroxyoctadecanoate on non-polar columns.

1H-NMR Spectroscopy (400 MHz, CDCl3)
Diagnostic Signal: The triplet at δ 2.38 ppm (4H, t, J=7.5 Hz) represents the methylene

protons adjacent to the ketone (-CH2-C(=O)-CH2-).

Ester Signal: Quartet at δ 4.12 ppm (-OCH2-) and Triplet at δ 2.28 ppm (-CH2-COO-).

Absence of Alkene: Ensure no multiplets at δ 5.3 ppm (indicates removal of Ethyl Oleate).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Poor Separation on Column
Column overloaded or gradient

too steep.

Reduce loading to 1:50 ratio.

Use a shallower gradient (0%

to 5% EtOAc over 20 mins).

Product "Oils Out" in

Crystallization

Concentration too high or temp

too low too fast.

Dilute solution by 20%. Cool

slowly from RT to 0°C, then to

-20°C. Seed with a crystal if

available.

Yellow Color in Product
Trace conjugated enones or

metal residues.

Pass through a small plug of

Activated Carbon or basic

Alumina.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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